Bienvenue dans la boutique en ligne BenchChem!

Sulfoxone

Aqueous solubility Parenteral formulation Biopharmaceutics Classification

Sulfoxone (aldesulfone sodium, Diasone®) is a synthetic sulfone antibiotic belonging to the benzenesulfonyl compound class. It functions as a competitive inhibitor of bacterial dihydropteroate synthetase (DHPS), blocking folate biosynthesis in susceptible organisms including Mycobacterium leprae.

Molecular Formula C14H16N2O6S3
Molecular Weight 404.5 g/mol
CAS No. 144-76-3
Cat. No. B094800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfoxone
CAS144-76-3
Synonymsaldesulfon sodium
Diasone
sulfoxone
sulfoxone sodium
sulfoxone, disodium salt
Molecular FormulaC14H16N2O6S3
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O
InChIInChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20)
InChIKeyNEDPPCHNEOMTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.63e+00 g/L

Sulfoxone (CAS 144-76-3): A Water-Soluble Sulfone Prodrug for Antileprosy and Dermatological Research Applications


Sulfoxone (aldesulfone sodium, Diasone®) is a synthetic sulfone antibiotic belonging to the benzenesulfonyl compound class [1]. It functions as a competitive inhibitor of bacterial dihydropteroate synthetase (DHPS), blocking folate biosynthesis in susceptible organisms including Mycobacterium leprae [2]. Sulfoxone is distinguished within the sulfone class by its disubstituted structure incorporating two methanesulfinic acid groups, which confer water solubility substantially exceeding that of the parent sulfone dapsone (DDS) [3]. Historically introduced in Japan in 1948 for leprosy chemotherapy and subsequently used in dermatitis herpetiformis, sulfoxone acts as a prodrug that undergoes hepatic conversion to dapsone in vivo [4]. The compound is orally administered, has a reported plasma protein binding of 69%, and exhibits an elimination half-life of 3–8 hours [5].

Why Sulfoxone Cannot Be Casually Interchanged with Dapsone or Other Sulfones in Research and Procurement


Although sulfoxone shares the dapsone (DDS) pharmacophore and ultimately acts through dapsone after in vivo conversion, its distinct physicochemical and pharmacokinetic profile precludes direct substitution [1]. Sulfoxone is a disubstituted prodrug with markedly higher aqueous solubility (~2.63 mg/mL) compared to dapsone (~0.38 mg/mL at 37°C), which historically enabled parenteral formulation options unavailable for the parent compound [2]. Conversely, sulfoxone exhibits substantially poorer oral absorption than dapsone (bioavailability >86%), with large fecal excretion of unabsorbed drug, a property shared among disubstituted sulfones [3]. Its shorter elimination half-life (3–8 hours vs. ~30 hours for dapsone) necessitates different dosing schedules [4]. Furthermore, sulfoxone's lower and narrower plasma protein binding range (69%) contrasts with dapsone's broader 70–90% binding, altering free drug fraction predictions [5]. These cumulative differences mean that equipotent dosing assumptions, formulation interchangeability, and pharmacokinetic modeling parameters cannot be directly translated between sulfoxone and its analogs without compound-specific data.

Quantitative Differentiation Evidence for Sulfoxone Relative to Dapsone and In-Class Sulfones


Aqueous Solubility: Sulfoxone Exhibits ~7-Fold Higher Water Solubility Than Dapsone

Sulfoxone demonstrates substantially higher aqueous solubility than dapsone, a property imparted by its disubstituted methanesulfinic acid groups. DrugBank reports a water solubility of 2.63 mg/mL for sulfoxone, whereas dapsone is classified as practically insoluble in water, with a measured aqueous solubility of 0.38 mg/mL (380 mg/L) at 37°C [1] . This represents an approximately 6.9-fold solubility advantage for sulfoxone. The solubility enhancement was a deliberate design feature enabling parenteral administration, as dapsone's poor solubility precludes solution-based injectable formulations [2].

Aqueous solubility Parenteral formulation Biopharmaceutics Classification

Pharmacokinetic Half-Life: Sulfoxone's 3–8 Hour Half-Life Contrasts with Dapsone's ~30 Hour Elimination

Sulfoxone exhibits a markedly shorter elimination half-life compared to dapsone. DrugBank, Wikipedia, and multiple authoritative databases consistently report a half-life of 3–8 hours for sulfoxone, while dapsone has a well-established elimination half-life of approximately 30 hours (range 20–30 hours) [1] [2]. This represents an approximately 4- to 10-fold difference in elimination kinetics. The shorter half-life of sulfoxone necessitates more frequent dosing (typically 2–3 times daily) to maintain therapeutic concentrations, whereas dapsone's long half-life supports once-daily or even less frequent administration [3].

Elimination half-life Pharmacokinetics Dosing interval

Oral Bioavailability: Disubstituted Sulfones Including Sulfoxone Are Poorly Absorbed vs. Dapsone (>86% Bioavailability)

The absorption profile of sulfoxone differs fundamentally from that of dapsone. The authoritative JAAD review by Zhu and Stiller (2001) explicitly states that disubstituted sulfones such as sulfoxone are poorly absorbed after oral administration, with large amounts excreted in the feces, in contrast to dapsone which exhibits oral bioavailability exceeding 86% with peak serum concentrations of 1.10–2.33 mg/L reached within 0.5–4 hours after a 100 mg dose [1] [2]. This poor oral absorption represents a class-level property of disubstituted sulfones (including sulfoxone, solasulfone, and glucosulfone) that is not shared by the monosubstituted parent compound dapsone [1].

Oral absorption Bioavailability Disubstituted sulfones

Prodrug Metabolism: Sulfoxone Requires Hepatic Conversion to Dapsone for Antibacterial Activity

Sulfoxone is not intrinsically active as an antibacterial agent but functions as a prodrug requiring hepatic biotransformation to release dapsone (DDS), the active metabolite [1]. The xPharm/Comprehensive Pharmacology Reference explicitly states that 'Sulfoxone sodium acts through its conversion to dapsone in the body' [2]. This is further corroborated by Peters et al. (1975), who demonstrated that after sulfoxone administration to leprosy patients, measurable plasma levels of both dapsone and its monoacetyl metabolite (MADDS) were detected, confirming in vivo conversion [3]. In contrast, dapsone is administered as the direct active pharmaceutical ingredient, bypassing the prodrug activation step [4]. This has implications for onset of action, inter-individual variability due to hepatic function differences, and potential drug-drug interactions affecting metabolic activation.

Prodrug activation Hepatic metabolism Dapsone conversion

Plasma Protein Binding: Sulfoxone (69%) Shows Narrower, Lower Binding Than Dapsone (70–90%)

Sulfoxone exhibits a reported plasma protein binding of 69%, which is lower and more tightly defined than the 70–90% range reported for dapsone [1] [2]. The monoacetyl metabolite of dapsone (MADDS) is almost completely protein-bound, further complicating dapsone's free fraction predictions [3]. Sulfoxone's more consistent and lower protein binding may confer a more predictable free drug fraction, particularly relevant in conditions where protein binding is altered (e.g., hypoalbuminemia, drug displacement interactions). At the lower end of dapsone's binding range (70%), the difference from sulfoxone is minimal (~1 percentage point), but at the upper end (90%), dapsone's free fraction is approximately one-third that of sulfoxone, potentially affecting tissue distribution and clearance [4].

Plasma protein binding Free drug fraction Pharmacokinetic modeling

Neutrophil Chemotaxis: Sulfoxone and Dapsone Exhibit Equivalent Inhibition at 10 µg/mL In Vitro

In a direct comparative in vitro study by Harvath et al. (1986, J Immunol), both sulfoxone and dapsone were tested for their ability to inhibit human neutrophil chemotaxis toward N-formyl-methionyl-leucyl-phenylalanine (F-met-leu-phe). Both compounds induced inhibition of neutrophil chemotaxis at a concentration of 10 µg/mL without affecting random migration, and the inhibition was reversed by washing the neutrophils [1]. At the higher tested concentration of 100 µg/mL, neither dapsone nor sulfoxone inhibited neutrophil superoxide generation upon F-met-leu-phe stimulation [1]. This study demonstrates functional equivalence between sulfoxone and dapsone on this specific anti-inflammatory endpoint, with sulfapyridine (but not sulfamethoxazole or sulfisoxazole) also sharing this activity [2]. The inhibitory effects were species-specific (absent in rabbit/guinea pig granulocytes) and cell-type specific (absent in human monocytes) [1].

Neutrophil chemotaxis Anti-inflammatory mechanism Dermatitis herpetiformis

Procurement-Relevant Application Scenarios for Sulfoxone Guided by Quantitative Evidence


Parenteral Formulation Research Requiring Water-Soluble Sulfone Scaffolds

Investigators developing injectable or solution-based sulfone formulations should prioritize sulfoxone over dapsone due to its ~6.9-fold higher aqueous solubility (2.63 mg/mL vs. 0.38 mg/mL) [1]. This solubility advantage, conferred by the disubstituted methanesulfinic acid moieties, historically enabled the preparation of parenteral dosage forms that are technically unfeasible with dapsone [2]. Procurement for formulation development, particularly for intravenous or subcutaneous delivery routes where dapsone's poor solubility is prohibitive, is a research scenario where sulfoxone's physicochemical profile provides a decisive advantage.

Pharmacokinetic Studies Requiring a Short-Half-Life Sulfone Probe for Compartmental Modeling

For pharmacokinetic investigations requiring a sulfone-based probe with rapid elimination kinetics, sulfoxone's 3–8 hour half-life offers a practical alternative to dapsone's ~30 hour half-life, enabling shorter study durations and reduced washout periods in crossover designs [3]. This is particularly relevant for in vivo studies where prolonged drug retention would confound repeated-measures protocols or where rapid clearance after dosing cessation is desired [4]. The 4- to 10-fold difference in elimination rate is a quantifiable parameter that directly informs study design and compound selection.

Dermatological Inflammation Research Leveraging Neutrophil Chemotaxis Inhibition

For in vitro studies of neutrophil-mediated inflammatory mechanisms relevant to dermatitis herpetiformis and other neutrophilic dermatoses, sulfoxone provides equivalent chemotaxis inhibitory activity to dapsone at 10 µg/mL, as demonstrated in the Harvath et al. (1986) head-to-head study using human neutrophils stimulated with F-met-leu-phe [5]. Researchers can select sulfoxone as an alternative sulfone probe for these assays, particularly when the experimental design benefits from its distinct solubility or pharmacokinetic profile while maintaining pharmacodynamic comparability to dapsone on this endpoint.

Prodrug Activation Studies Investigating Hepatic Dapsone Generation

Sulfoxone serves as a model prodrug for investigating hepatic biotransformation pathways that generate dapsone in vivo, as confirmed by Peters et al. (1975) who detected both DDS and MADDS in plasma following sulfoxone administration to leprosy patients [6]. This application is relevant for researchers studying prodrug design principles, hepatic first-pass activation, or inter-individual variability in drug metabolism where the sulfoxone-to-dapsone conversion provides a well-characterized experimental system distinct from direct dapsone administration [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfoxone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.